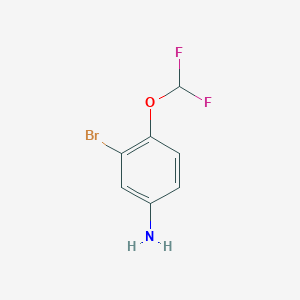
4-(3,4-Difluorophenyl)thiosemicarbazide
Vue d'ensemble
Description
4-(3,4-Difluorophenyl)thiosemicarbazide is a chemical compound with the empirical formula C7H7F2N3S and a molecular weight of 203.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Thiosemicarbazides, including this compound, are known to be synthesized through the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . This reaction can be conducted in situ with common halogen bond donors .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNNC(=S)Nc1ccc(F)cc1F . This indicates that the molecule contains a thiosemicarbazide group attached to a 3,4-difluorophenyl group . Chemical Reactions Analysis
Thiosemicarbazides are precursors to thiosemicarbazones and heterocycles . Formylation of thiosemicarbazide provides access to triazole .Applications De Recherche Scientifique
Antibacterial Activity
4-phenylthiosemicarbazide derivatives, including those with halogen substitutions like chlorine, have demonstrated significant antibacterial properties. A study by Nandi et al. (1985) found that such compounds exhibit greater antibacterial activity than their unsubstituted precursors due to electron delocalization in the thiosemicarbazide moiety, enhancing both donor and reductive capacities (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).
Antifungal Properties
Thiosemicarbazide compounds, such as those derived from natural products like camphene, have shown promising antifungal effects. Yamaguchi et al. (2009) investigated a specific derivative, N(4)-[2,2-dimethyl-3-methylnorbornane]-thiosemicarbazide (TIO C), and found it effective against the fungus Trichophyton mentagrophytes. This compound does not target ergosterol but appears to affect the fungal cell walls, potentially damaging or interfering with their formation (Yamaguchi, da Silva, Ueda-Nakamura, Dias Filho, da Silva, & Nakamura, 2009).
Synthesis of Pharmaceutical Compounds
Thiosemicarbazides are extensively used in medicinal chemistry due to their potential as intermediates in the synthesis of pharmaceuticals. Sardari et al. (2017) reported on the synthesis of new thiosemicarbazide derivatives with strong in-vitro anti-mycobacterial activity. These compounds were synthesized through a condensation reaction, and their structures confirmed by various spectroscopic methods (Sardari, Feizi, Rezayan, Azerang, Shahcheragh, Ghavami, & Habibi, 2017).
Potential Anticancer Properties
Recent research has explored the potential of thiosemicarbazide derivatives as anticancer agents. Kozyra et al. (2022) synthesized thiosemicarbazide derivatives and evaluated their cytotoxicity against melanoma cells and normal fibroblasts. They discovered that these compounds were cytotoxic to melanoma cells but not to normal cells, indicating their potential as anticancer agents. The study also found that these compounds downregulated the expression of dihydroorotate dehydrogenase (DHODH), a potential therapeutic target in cancer treatment (Kozyra, Korga-Plewko, Karczmarzyk, Hawrył, Wysocki, Człapski, Iwan, Ostrowska-Leśko, Fornal, & Pitucha, 2022).
Mécanisme D'action
Target of Action
The primary target of 4-(3,4-Difluorophenyl)thiosemicarbazide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This enzymatic family comprises 15 distinct isoforms, intricately woven into a web of physiological processes, including respiration, acid-base equilibrium, lipogenesis, gluconeogenesis, ureogenesis, and tumorigenicity .
Mode of Action
The compound interacts with its target, carbonic anhydrase IX, by inhibiting its activity . The inhibition of carbonic anhydrase IX activity is believed to be the underlying mechanism of action
Biochemical Pathways
The inhibition of carbonic anhydrase IX can affect various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance and facilitating CO2 transport . Therefore, the inhibition of these enzymes can disrupt these processes, potentially leading to a range of downstream effects.
Result of Action
The compound has shown potential anti-proliferative effectiveness against cancer cell lines . Specifically, it has demonstrated cytotoxic activity against U87 and HeLa cells . The results indicated that the compound showed higher efficacy than the standard acetazolamide . .
Orientations Futures
Thiosemicarbazides and their derivatives, including 4-(3,4-Difluorophenyl)thiosemicarbazide, have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities . Future research may focus on further exploring these properties and developing new applications for these compounds .
Analyse Biochimique
Biochemical Properties
4-(3,4-Difluorophenyl)thiosemicarbazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit potential anti-proliferative effectiveness against cancer cell lines such as U87 and HeLa . The nature of these interactions is largely due to the –N=C–S– functional group within its structure, which exhibits remarkable reactivity toward nucleophilic substitution reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit cytotoxic activity against cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-amino-3-(3,4-difluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNFJKFWMGLQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



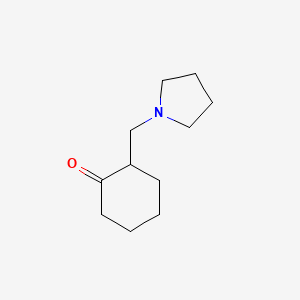
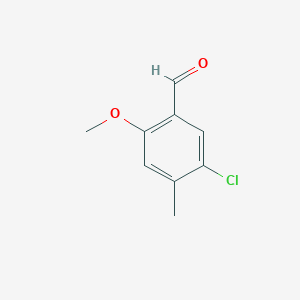
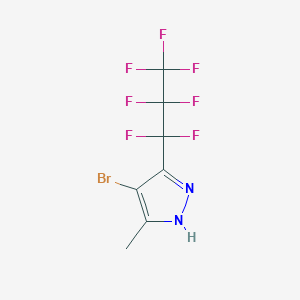
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B3043260.png)
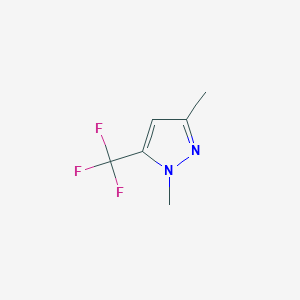
![ethyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B3043263.png)
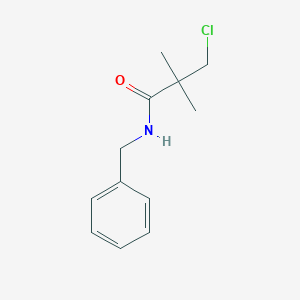
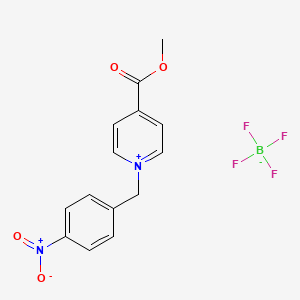

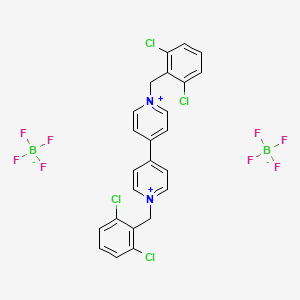
![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3043270.png)


